molecular formula C4H5N3O2 B131700 6-Aminouracil CAS No. 143519-00-0

6-Aminouracil

Cat. No.: B131700
CAS No.: 143519-00-0
M. Wt: 127.1 g/mol
InChI Key: LNDZXOWGUAIUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Fundamental Significance in Heterocyclic Chemistry

The study of pyrimidine (B1678525) derivatives, including 6-aminouracil (B15529), is foundational to heterocyclic chemistry. Uracil (B121893) itself is one of the four nucleobases in RNA, highlighting the biological importance of this class of compounds. semanticscholar.org Historically, the synthesis and reactivity of this compound and its derivatives have been explored to create a wide array of more complex heterocyclic systems. semanticscholar.orgresearchgate.net The ability of this compound to act as both a nucleophile and an electrophile makes it a valuable and versatile starting material for constructing fused heterocyclic rings, such as pyrido-, pyrrolo-, and pyrimido-pyrimidines. researchgate.netsemanticscholar.orgrsc.org Early research, such as the acylation studies in the 1970s, laid the groundwork for understanding its chemical behavior and potential for creating novel molecular architectures. acs.org

Recognition as a Privileged Structural Motif in Chemical Synthesis

This compound is widely recognized as a "privileged" structural motif in chemical synthesis. rsc.org This term signifies that the this compound core is a common feature in a variety of bioactive natural products and serves as a versatile building block for the synthesis of numerous nitrogen-containing heterocyclic compounds with significant biological activities. researchgate.netrsc.org Its utility is particularly evident in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules. researchgate.netsemanticscholar.org This approach is highly valued in both academic and industrial settings for its atom economy and environmentally friendly nature. rsc.org The this compound scaffold is an intermediate in the synthesis of important purine-based drugs, including caffeine (B1668208) and theophylline. rsc.org

Overview of Key Research Disciplines Engaged with this compound

The diverse applications of this compound have led to its study across multiple scientific disciplines:

Medicinal Chemistry: A primary focus of research on this compound derivatives is their potential pharmacological activities. These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. semanticscholar.orgekb.egdergipark.org.tr For instance, derivatives have been synthesized and studied for their potential as diuretic and smooth muscle relaxant agents. dergipark.org.tr

Organic Synthesis and Catalysis: Organic chemists extensively use this compound as a starting material for the synthesis of complex heterocyclic compounds. semanticscholar.orgresearchgate.net Its reactivity is harnessed in various synthetic methodologies, including multicomponent reactions and domino reactions, often employing catalysts to enhance efficiency and selectivity. rsc.orgrsc.org The development of green and efficient synthetic routes using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) highlights the ongoing innovation in this area. rsc.org

Materials Science and Dye Chemistry: this compound derivatives have found applications in materials science, for example, as stabilizers in photographic emulsions. ekb.eg Furthermore, they serve as coupling components in the synthesis of azo dyes, which are important in the textile industry. arkat-usa.org The photophysical properties of this compound-based "nucleodyes" are also being explored for their potential as molecular probes. acs.org

Biochemistry and Enzymology: The structural similarity of this compound to natural nucleobases has led to investigations of its interactions with enzymes. It has been found to inhibit enzymes such as uracil-DNA glycosylase and dihydropyrimidine (B8664642) dehydrogenase. dergipark.org.tr This inhibitory action is a key area of interest for the development of new therapeutic agents.

The following table provides a summary of key research findings related to this compound:

Research AreaKey Findings
Medicinal Chemistry Derivatives exhibit a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties. semanticscholar.orgekb.egdergipark.org.tr
Organic Synthesis Serves as a versatile precursor for a wide range of fused heterocyclic compounds through multicomponent reactions. researchgate.netsemanticscholar.orgresearchgate.net
Catalysis Used in catalyst-driven reactions to produce complex molecules with high efficiency and atom economy. rsc.orgrsc.org
Materials Science Employed in the creation of dyes and as stabilizers in photographic materials. ekb.egarkat-usa.org
Biochemistry Acts as an inhibitor for several enzymes, including uracil-DNA glycosylase. dergipark.org.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)
Source PubChem
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InChI Key

LNDZXOWGUAIUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061241
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
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Molecular Weight

127.10 g/mol
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CAS No.

873-83-6
Record name 6-Aminouracil
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Advanced Synthetic Methodologies for 6 Aminouracil Derivatives

Multicomponent Reaction Strategies Involving 6-Aminouracil (B15529)

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. rsc.orgresearchgate.net This approach aligns with the principles of green chemistry by enhancing atom economy, reducing waste, and simplifying experimental procedures. rsc.orgresearchgate.net In the context of this compound chemistry, MCRs have been extensively utilized to generate a wide array of fused and substituted heterocyclic systems. researchgate.netresearchgate.net

Catalytic Approaches in Multicomponent Reactions (e.g., Ceric Ammonium (B1175870) Nitrate (B79036), β-Cyclodextrin-SO3H)

The efficiency and selectivity of multicomponent reactions involving this compound are often significantly enhanced by the use of catalysts. A notable example is the use of ceric ammonium nitrate (CAN) in the synthesis of bis(this compound-5-yl)methanes. rsc.orgrsc.org This method involves a pseudo three-component condensation between aldehydes and 6-aminouracils in aqueous ethanol (B145695) at room temperature, offering good to excellent yields of the desired products. rsc.orgresearchgate.net The use of CAN as a catalyst is advantageous due to its commercial availability, low cost, and environmentally benign nature. rsc.orgrsc.org

Another innovative catalytic system employs sulfated β-cyclodextrin (β-CD-SO3H) as a biodegradable and reusable catalyst for the synthesis of pyrido[2,3-d]pyrimidines. This approach involves the one-pot reaction of this compound, aromatic aldehydes, and malononitrile (B47326) in water, highlighting the potential of supramolecular catalysts in green synthesis.

L-proline has also been identified as an effective organocatalyst for the three-component domino Knoevenagel/aza-Diels-Alder reaction of 6-amino-1,3-dimethyluracil (B104193), aldehydes, and dialkyl acetylenedicarboxylates. researchgate.net This reaction proceeds under mild conditions without the need for a co-catalyst, yielding highly functionalized pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net

CatalystReactantsProductKey Features
Ceric Ammonium Nitrate (CAN)6-Aminouracils, AldehydesBis(this compound-5-yl)methanesEco-friendly, mild conditions, high yields. rsc.orgrsc.org
Sulfamic Acid6-Aminouracils, Aromatic AldehydesBis(this compound-5-yl)methanesMild, efficient, reusable catalyst. rasayanjournal.co.in
L-proline6-Amino-1,3-dimethyluracil, Aldehydes, Dialkyl acetylenedicarboxylatesPyrido[2,3-d]pyrimidinesMild conditions, no co-catalyst needed. researchgate.net
Iodine2-Hydroxy-1,4-naphthaquinone, 6-Amino-1,3-dimethyluracil, AldehydesAminouracil-tethered tri-substituted methanesMild, environmentally benign, aqueous medium. nih.gov

Environmentally Benign and Solvent-Free Synthetic Protocols

A significant trend in modern organic synthesis is the development of environmentally friendly protocols that minimize or eliminate the use of hazardous solvents. rsc.org Several methods for the synthesis of this compound derivatives have embraced this "green" philosophy. For instance, the synthesis of bis(this compound-5-yl)methanes has been successfully achieved under solvent-free conditions, either through thermal heating or microwave irradiation. researchgate.nettandfonline.com These methods are not only eco-friendly but also offer advantages such as shorter reaction times and simplified product isolation. researchgate.net

Water, as a benign and inexpensive solvent, has also been explored for these transformations. rasayanjournal.co.inresearchgate.net The synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes from 6-amino-1,3-dimethyluracil and various aldehydes has been reported to proceed efficiently in aqueous media at room temperature. researchgate.net Similarly, a three-component one-pot cyclo-condensation of barbituric acids, aromatic aldehydes, and 6-aminouracils to produce pyrido[2,3-d:6,5-d]dipyrimidines has been developed in refluxing water. researchgate.netacademie-sciences.fr

The use of sulfamic acid as an inexpensive, non-corrosive, and recyclable organocatalyst in aqueous ethanol further exemplifies the move towards greener synthetic routes for bis(this compound-5-yl)methane derivatives. rasayanjournal.co.in

Microwave-Assisted Organic Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. beilstein-journals.orglew.ro This technology has been effectively applied to the synthesis of various this compound derivatives.

One notable application is the three-component reaction of N,N-disubstituted-6-aminouracil, arylglyoxal monohydrate, and amines in acetic acid under microwave irradiation to produce 5-arylaminopyrrolo[2,3-d]pyrimidines in good to excellent yields. beilstein-journals.org The use of microwave heating significantly reduces the reaction time. beilstein-journals.org

Furthermore, a catalyst-free, one-pot condensation of isatin (B1672199) derivatives, this compound, and 1,3-indandione (B147059) compounds in water under microwave irradiation has been developed for the efficient synthesis of spiroindeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3'-indolines. lew.ro This method boasts short reaction times and excellent product yields. lew.ro The synthesis of bis(6-aminopyrimidonyl)methanes has also been achieved through a microwave-assisted solvent-free condensation of 6-aminouracils and aldehydes. researchgate.nettandfonline.com

Reaction TypeReactantsProductConditionsAdvantages
Three-component reactionN,N-disubstituted-6-aminouracil, Arylglyoxal monohydrate, Amines5-Arylaminopyrrolo[2,3-d]pyrimidinesMicrowave irradiation, Acetic acidRapid, high yields. beilstein-journals.org
One-pot condensationIsatin derivatives, this compound, 1,3-IndandioneSpiroindeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3'-indolinesMicrowave irradiation, Water, Catalyst-freeShort reaction time, excellent yields, environmentally benign. lew.ro
Condensation6-Aminouracils, AldehydesBis(6-aminopyrimidonyl)methanesMicrowave irradiation, Solvent-freeFast, efficient, green. researchgate.nettandfonline.com

Pseudo Three-Component Condensation Reactions

Pseudo three-component reactions are a subclass of multicomponent reactions where two of the three components are identical. A prominent example is the synthesis of bis(this compound-5-yl)methanes, which involves the reaction of one equivalent of an aldehyde with two equivalents of a this compound derivative. rsc.orgresearchgate.net

This reaction has been effectively catalyzed by ceric ammonium nitrate (CAN) in aqueous ethanol at room temperature, providing a straightforward and energy-efficient route to a variety of biologically relevant bis(this compound-5-yl)methane scaffolds. rsc.orgrsc.org The protocol is noted for its mild conditions, high atom economy, and ease of product isolation without the need for column chromatography. rsc.org Similarly, sulfamic acid has been employed as an efficient and reusable catalyst for the same transformation in an aqueous ethanol mixture. rasayanjournal.co.in

Domino Knoevenagel Aza-Diels-Alder Reaction Sequences

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. The domino Knoevenagel aza-Diels-Alder reaction is a powerful strategy for the synthesis of fused heterocyclic systems.

In the context of this compound chemistry, a one-pot, three-component domino reaction of 6-amino-1,3-dimethyluracil, various aldehydes, and dialkyl acetylenedicarboxylates has been developed. researchgate.net This reaction, catalyzed by L-proline, proceeds through an initial Knoevenagel condensation followed by an intramolecular aza-Diels-Alder [4+2] cycloaddition to afford highly functionalized pyrido[2,3-d]pyrimidine derivatives in good yields. researchgate.net The reaction mechanism is believed to involve the formation of a reactive 1-oxa-1,3-butadiene intermediate which then undergoes the cycloaddition. acs.org

Cyclo-condensation Reactions for Fused Systems

Cyclo-condensation reactions are fundamental in heterocyclic chemistry for the construction of fused ring systems. These reactions typically involve the formation of two new bonds in a single synthetic operation, leading to cyclic products. This compound is a key precursor in numerous cyclo-condensation reactions, yielding a variety of fused pyrimidine (B1678525) derivatives. academie-sciences.freurekaselect.com

A simple and clean three-component one-pot cyclo-condensation of barbituric acids, aromatic aldehydes, and 6-aminouracils in refluxing water has been reported for the synthesis of pyrido[2,3-d:6,5-d]dipyrimidines. researchgate.netacademie-sciences.fr This protocol is environmentally friendly and proceeds with high atom economy. academie-sciences.fr The reaction can be catalyzed by p-toluenesulfonic acid (p-TSA). academie-sciences.frrsc.org

Furthermore, the reaction of 6-aminouracils with ninhydrin (B49086) or isatin in the presence of glacial acetic acid leads to the formation of indenopyrrolopyrimidines and indolopyrrolopyrimidines, respectively. rroij.com The mechanism involves the nucleophilic attack of the C5 position of uracil (B121893) onto the carbonyl group of ninhydrin or isatin, followed by cyclization. rroij.com These reactions provide access to complex polycyclic structures with potential biological activities.

Reaction TypeReactantsProductConditions
Three-component cyclo-condensationBarbituric acids, Aromatic aldehydes, 6-AminouracilsPyrido[2,3-d:6,5-d]dipyrimidinesRefluxing water, p-TSA (optional). researchgate.netacademie-sciences.fr
Cyclo-condensation6-Aminouracils, NinhydrinIndenopyrrolopyrimidinesGlacial acetic acid. rroij.com
Cyclo-condensation6-Aminouracils, IsatinIndolopyrrolopyrimidinesGlacial acetic acid. rroij.com

Reactions with Isatin Derivatives

The reaction between this compound and its derivatives with isatins (indole-2,3-diones) is a powerful method for synthesizing complex spirocyclic systems. smolecule.comresearchgate.net This cyclo-condensation reaction typically proceeds by heating the reactants, often in a solvent like ethanol or under solvent-free microwave-assisted conditions, to produce spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine] or spiro pyridodipyrimidine derivatives. researchgate.netcdnsciencepub.comresearchgate.net

The reaction mechanism is believed to initiate with the condensation of the electrophilic C3-carbonyl group of the isatin derivative with the nucleophilic C5-position of this compound. nih.gov This is followed by a series of cyclization and condensation steps. For instance, one proposed pathway involves the formation of an arylidene intermediate which then reacts with a second molecule of this compound. nih.gov This intermediate undergoes cyclization through nucleophilic attack and subsequent elimination of ammonia (B1221849) to yield the final spiro product. nih.gov The use of catalysts like acetic acid can facilitate this transformation. nih.gov

The reaction is quite general, allowing for the use of various substituted 6-aminouracils and isatins to create a library of structurally diverse spiro-oxindoles. researchgate.netnih.gov

Table 1: Examples of Spiro Compounds from this compound and Isatin Derivatives

This compound Derivative Isatin Derivative Product Reference
1,3-Dimethyl-6-aminouracil Isatin 1,1',3,3',8,10-Hexamethyl-1H,1'H-spiro[pyrido[2,3-d:6,5-d']dipyrimidine-5,5'-pyrrolo[2,3-d]pyrimidine]-2,4,6,8(3H,7H,9H,10H)-tetraone cdnsciencepub.comresearchgate.net
This compound 5-(Piperidin-1-ylsulfonyl)indoline-2,3-dione 1'-H-spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivative nih.gov

Reactions with Ninhydrin and Acenaphthoquinone

Similar to isatins, other cyclic diketones like ninhydrin and acenaphthoquinone serve as effective reaction partners for this compound, leading to the formation of intricate fused and spiro heterocyclic systems. cdnsciencepub.comresearchgate.net These reactions underscore the utility of this compound as a building block in multicomponent reactions.

The reaction of 1,3-dimethyl-6-aminouracil with ninhydrin or acenaphthoquinone can be carried out under classical heating or using microwave irradiation in solvent-free conditions to produce spiro pyridodipyrimidines efficiently. cdnsciencepub.comresearchgate.net The underlying mechanism involves the nucleophilic character of the C5-position of the uracil ring attacking one of the electrophilic carbonyl carbons of the diketone. rroij.com For instance, in the reaction with ninhydrin, the initial attack is followed by cyclization involving the 6-amino group and the second carbonyl of ninhydrin, ultimately forming indenopyrrolopyrimidine derivatives. rroij.com

The structural similarity between the intermediates formed in these reactions and those from 4-aminocoumarin (B1268506) has been noted, allowing for the development of two-component protocols for synthesizing uracil-fused dihydroxy indeno[1,2-b]pyrrole and dihydroxy acenaphtho[1,2-b]pyrrole cores. rsc.org

Table 2: Products from Reactions of this compound with Ninhydrin and Acenaphthoquinone

This compound Derivative Diketone Product Type Reference
1,3-Dimethyl-6-aminouracil Ninhydrin Spiro pyridodipyrimidine cdnsciencepub.comresearchgate.net
1,3-Dimethyl-6-aminouracil Acenaphthoquinone Spiro pyridodipyrimidine cdnsciencepub.comresearchgate.net
6-Aminouracils Ninhydrin Dihydroxyindenopyrrolopyrimidine rroij.com

Functionalization via Electrophilic and Nucleophilic Transformations

Acylation Reactions

The acylation of this compound derivatives is a key functionalization strategy. The site of acylation—either the C5-position or the exocyclic 6-amino group—is dependent on the substituents present on the pyrimidine ring and the specific reaction conditions employed. acs.org

For example, when 1,3-dimethyl-6-aminouracil is treated with dimethyl acetylenedicarboxylate (B1228247), acylation occurs at the C5-position to yield the corresponding 5-acyl derivative. acs.org Similarly, refluxing 1,3-dimethyl-6-aminouracil in acetic anhydride (B1165640) also results in the 5-acetyl product. acs.org However, for this compound itself or its 1-methyl derivative, which lack a substituent at the N3 position, acylation with acetic anhydride leads to the formation of the 6-acetamido derivative. acs.org This suggests that the presence of a substituent at N1 is crucial for directing acylation to the C5 position. acs.org

The amino group of this compound can also be acylated using reagents like 2,4-dimethoxybenzoyl chloride in the presence of a piperidine (B6355638) catalyst, affording the corresponding benzamide (B126) derivative. scirp.org

Table 3: Acylation Products of this compound Derivatives

This compound Derivative Acylating Agent Product Reference
1,3-Dimethyl-6-aminouracil Acetic Anhydride 5-Acetyl-1,3-dimethyl-6-aminouracil acs.org
6-Amino-1-methyluracil Acetic Anhydride 6-Acetamido-1-methyluracil acs.org
1,3-Dimethyl-6-aminouracil Dimethyl acetylenedicarboxylate Methyl 2-(1,6-dihydro-1,3-dimethyl-6-imino-2,4-dioxo-5-pyrimidinyl)-3-methoxy-2-butenedioate acs.org

Alkylation Strategies for Thio-Analogs of this compound

Thio-analogs of this compound, such as 6-amino-2-thiouracil (B86922), are important precursors for a variety of functionalized pyrimidines. Their alkylation can occur at different nucleophilic centers, primarily the sulfur atom (S-alkylation) or the ring nitrogen atoms (N-alkylation). The selectivity of these reactions is influenced by the alkylating agent, the base, and the reaction conditions.

Microwave-assisted methods have been shown to be highly efficient for the N-alkylation of 6-amino-2-thiouracil. clockss.orgmdpi.org Using phase transfer catalysis (PTC) conditions, such as Na2CO3 as the base and a catalytic amount of n-Bu4NI, coupled with microwave irradiation in a solvent-free medium, leads to the selective formation of N1-alkylthiouracil derivatives in excellent yields and very short reaction times. clockss.orgmdpi.org This method is superior to conventional heating, under which no reaction may occur under similar time and temperature conditions. mdpi.org

Alkylation can also be directed to the sulfur atom. For example, reacting 6-methyl-2-thiouracil with chloroacetyl chloride in an alkaline medium (K2CO3) in DMF selectively yields the S-alkylated product, 1-chloroacetyl-6-methyl thiouracil. iosrjournals.org The methylation of 6-polyfluoroalkyl-2-thiouracils with methyl iodide initially gives the 2-methylsulfanyl derivative, which can then be further alkylated at N3 or O4. researchgate.net

Table 4: Alkylation of 6-Amino-2-Thiouracil and its Analogs

Thiouracil Derivative Alkylating Agent Conditions Product(s) Reference
6-Amino-2-thiouracil Benzyl chloride PTC (Na2CO3/n-Bu4NI), Microwave N1-Benzyl-6-amino-2-thiouracil clockss.orgmdpi.org
6-Amino-2-thiouracil 4-Nitrobenzyl chloride PTC (Na2CO3/n-Bu4NI), Microwave N1-(4-Nitrobenzyl)-6-amino-2-thiouracil clockss.orgmdpi.org
6-Methyl-2-thiouracil Chloroacetyl chloride K2CO3, DMF, RT 1-Chloroacetyl-6-methyl thiouracil (S-alkylation) iosrjournals.org

Reactions with Aldehydes and Related Carbonyl Electrophiles

The reaction of 6-aminouracils with aldehydes and related carbonyl electrophiles provides access to a variety of important heterocyclic structures. A notable example is the FeCl3·6H2O catalyzed domino reaction of 6-aminouracils with aldehydes in water. rsc.orgresearchgate.net In this process, water serves a dual role as both solvent and reactant, leading to the efficient synthesis of 5-alkyl/arylidenebarbituric acids. This reaction represents a novel and regioselective strategy for preparing these compounds, offering an alternative to methods that start directly from barbituric acid. rsc.org

Furthermore, this compound can participate in multicomponent cyclo-condensation reactions with bis(aldehydes). arkat-usa.org This one-pot, three-component reaction, typically conducted in boiling acetic acid, can yield novel tetrakis(6-aminopyrimidine-2,4-diones). The proposed mechanism involves an initial nucleophilic addition of the enamine β-carbon of two this compound molecules to the two carbonyl centers of the bis(aldehyde). arkat-usa.org Subsequent elimination of water forms an ene-imine intermediate, which then undergoes a Michael addition with two more moles of this compound to afford the final tetrakis(uracil) product. arkat-usa.org

Table 5: Products from Reactions of this compound with Aldehydes

This compound Derivative Aldehyde/Carbonyl Electrophile Conditions Product Type Reference
6-Aminouracils Various aldehydes (e.g., benzaldehyde) FeCl3·6H2O, Water 5-Alkyl/arylidenebarbituric acids rsc.orgresearchgate.net
This compound Bis(aldehydes) containing ether-amide linkages Acetic acid, Heat Tetrakis(6-aminopyrimidine-2,4-diones) arkat-usa.org

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound by direct condensation with aldehydes can be challenging. Under certain conditions, the reaction of this compound with aldehydes may fail to yield the desired Schiff base. researchgate.net For instance, an attempt to condense this compound with 6-methylpyridine-2-carbaldehyde resulted not in a Schiff base, but in an unusual fused pyridinium (B92312) methanesulfonate (B1217627) salt. researchgate.net

However, successful synthesis of Schiff bases has been reported. The reaction of this compound with various aromatic aldehydes, such as 4-chlorobenzaldehyde, furan-2-carboxaldehyde, and thiophene-2-carboxaldehyde, in the presence of anhydrous potassium carbonate, can produce the corresponding Schiff bases (imino compounds). scirp.org It has been noted that in the reaction between this compound and aromatic aldehydes, the formation of the imino compound is the favored product. scirp.org These Schiff bases are valuable intermediates; for example, they can be further reacted with reagents like diethyl acetylenedicarboxylate to yield pyridopyrimidine derivatives. scirp.org

In contrast, Schiff bases derived from 5-aminouracil (B160950) are more readily synthesized through 1:1 condensation with various aldehydes. researchgate.netnih.govdergipark.org.trdergipark.org.tr

Table 6: Schiff Base Synthesis from this compound

This compound Derivative Aldehyde Conditions Result Reference
This compound 4-Chlorobenzaldehyde Anhydrous K2CO3 6-(4-Chlorobenzylideneamino)uracil (Schiff base) scirp.org
This compound Furan-2-carboxaldehyde Anhydrous K2CO3 6-(Furfurylideneamino)uracil (Schiff base) scirp.org
This compound Thiophene-2-carboxaldehyde Anhydrous K2CO3 6-(Thiophen-2-ylmethyleneamino)uracil (Schiff base) scirp.org

Michael Addition Reactions with Cyano Olefins and Acetylenic Diesters

The enamine character of this compound facilitates its reaction with various electrophiles. juniperpublishers.com Michael addition, a type of conjugate addition, is a key reaction in this context. wikipedia.org When this compound reacts with strongly electrophilic cyano olefins, the initial Michael addition is often followed by cyclization, leading to the formation of pyrido[2,3-d]pyrimidines. juniperpublishers.com Similarly, reaction with nitrostyrene (B7858105) results in the alkylation at the C5 position of the uracil ring. juniperpublishers.comjuniperpublishers.com

A notable three-component reaction involves this compound or its N,N'-dimethyl derivative, triphenylphosphine (B44618), and acetylenic esters like dimethyl acetylenedicarboxylate (DMAD). researchgate.nettandfonline.comtandfonline.com In this process, the initial reaction between triphenylphosphine and the acetylenic ester forms a reactive intermediate. This intermediate is then protonated by this compound, creating a vinylphosphonium salt. The conjugate base of the uracil then undergoes a Michael addition to this salt, ultimately producing highly functionalized, salt-free phosphorus ylides in excellent yields. researchgate.nettandfonline.comtandfonline.com These ylides can be further cyclized to form pyrido[2,3-d]pyrimidine derivatives. tandfonline.com

Construction of Fused Heterocyclic Frameworks

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems.

Synthesis of Pyrido- and Pyrimido-pyrimidine Scaffolds

Pyrido[2,3-d]pyrimidines:

Several strategies exist for the synthesis of pyrido[2,3-d]pyrimidines from this compound derivatives. One common approach is a three-component condensation reaction involving an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile or ethyl cyanoacetate), and a this compound derivative. oiccpress.comresearchgate.netsemanticscholar.org This reaction can be catalyzed by various agents, including nanocrystalline MgO, which offers an environmentally friendly route in water. oiccpress.comresearchgate.net The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.netsemanticscholar.org

Another method involves the reaction of this compound with α,β-unsaturated ketones. benthamdirect.com For instance, reacting this compound with chalcone (B49325) derivatives in the presence of a base like sodium hydroxide (B78521) leads to the formation of substituted pyrido[2,3-d]pyrimidines. nih.gov The Bohlmann–Rahtz heteroannulation, which is the Michael addition followed by cyclodehydration of a this compound and an alkynone, also yields these derivatives with high regiochemical control, often catalyzed by Lewis acids like zinc(II) bromide. thieme-connect.com

The reaction of this compound with dimethyl acetylenedicarboxylate (DMAD) is a well-established method for creating the pyrido[2,3-d]pyrimidine skeleton. juniperpublishers.com The attack of the enamine carbon (C5) of the uracil onto the triple bond of DMAD initiates a Michael-type addition, which is followed by cyclization. juniperpublishers.com

Pyrimido[4,5-d]pyrimidines:

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through multicomponent reactions. A three-component reaction of 6-aminouracils, aldehydes, and secondary amines, catalyzed by acetic acid, proceeds via a domino aza-Michael reaction. researchgate.net Mannich reactions of this compound with formaldehyde (B43269) and primary or secondary amines also yield pyrimido[4,5-d]pyrimidine (B13093195) derivatives. znaturforsch.com For example, reacting 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde leads to the corresponding pyrimido[4,5-d]pyrimidin-2,4-dione systems. researchgate.net Additionally, condensation of N,N-disubstituted-6-aminouracil with aromatic aldehydes and isothiocyanates under ultrasound irradiation in the presence of a Zn(BDC)-MOF catalyst provides an efficient, solvent-free route to these scaffolds. tandfonline.com

Formation of Pyrrolo-pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidine derivatives can be synthesized through one-pot, three-component reactions. For instance, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), yields polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx Another approach involves the microwave-assisted reaction of N,N-dimethyl-6-aminouracil, aryl glyoxal (B1671930) monohydrates, and aryl amines, which produces 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives in good yields. rsc.org The use of arylglyoxals with this compound derivatives and other components like 4-hydroxycoumarin (B602359) or 5-methyl-2,4-dihydro-3H-pyrazol-3-one, often with a catalyst such as L-proline or sulfamic acid, provides access to a variety of substituted pyrrolo[2,3-d]pyrimidines. jchemrev.com

Preparation of Spirocyclic Systems

Spirocyclic compounds containing a uracil moiety can be synthesized through multicomponent reactions involving isatin and this compound derivatives. A three-component reaction of isatin derivatives, this compound, and a third component like 1,3-indandione can yield spiro pyridopyrimidine-indoline derivatives. brieflands.com The mechanism involves initial condensation between isatin and this compound, followed by the addition of the third component and subsequent cyclization and dehydration. brieflands.com

Another example is the cyclo-condensation reaction of this compound derivatives with isatin derivatives, which can lead to the formation of spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine] derivatives. mdpi.com The reaction of pyrrolobenzoxazinetriones with this compound also produces spiro[pyrrole-2,5′-pyrrolo[2,3-d]pyrimidines]. eco-vector.com These reactions highlight the utility of this compound in constructing complex, three-dimensional molecular architectures. researchgate.netarkat-usa.org

Synthesis of Bis(this compound-5-yl)methane Architectures

Bis(this compound-5-yl)methane derivatives are typically synthesized through the condensation of an aldehyde with two equivalents of a this compound derivative. citedrive.comrsc.orgrasayanjournal.co.inresearchgate.netrsc.org This pseudo three-component reaction can be catalyzed by various catalysts, making it an efficient and often environmentally friendly process. rsc.orgrasayanjournal.co.inrsc.org

Catalysts such as ceric ammonium nitrate (CAN) in aqueous ethanol at room temperature, rsc.orgrsc.org sulfamic acid in aqueous ethanol, rasayanjournal.co.in and β-cyclodextrin-SO3H in water have been successfully employed. citedrive.comresearchgate.net These methods often feature mild reaction conditions, high yields, and simple product isolation, sometimes avoiding the need for column chromatography. citedrive.comrsc.orgrasayanjournal.co.inrsc.org The choice of catalyst can influence the reaction efficiency and environmental impact. citedrive.comrsc.orgrasayanjournal.co.inresearchgate.netrsc.org

Facile Approaches to 8-Substituted Xanthines

This compound derivatives are key precursors for the synthesis of 8-substituted xanthines. A common pathway involves the nitrosation of a this compound derivative, followed by reduction to yield a 5,6-diaminouracil (B14702). nih.gov This diamino derivative can then be condensed with a carboxylic acid or an aldehyde to form the xanthine (B1682287) ring system. nih.govfrontiersin.orgnih.govbiointerfaceresearch.com

When using a carboxylic acid, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDAC-HCl) or 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU) is often employed to facilitate the formation of a 6-amino-5-carboxamidouracil intermediate. nih.govfrontiersin.orgnih.govresearchgate.net This intermediate then undergoes cyclization to the 8-substituted xanthine. nih.govfrontiersin.orgnih.gov The use of COMU offers a rapid and efficient method, often leading to the precipitation of pure products in short reaction times. frontiersin.orgnih.gov

Alternatively, condensation of the 5,6-diaminouracil with an aldehyde forms a 5-(arylidene- or alkylidene-amino)-6-aminouracil (an imine), which can then be oxidatively cyclized to the desired xanthine. nih.govfrontiersin.orgnih.govbiointerfaceresearch.com

Synthesis of C-Glycoside Analogues

The synthesis of C-glycoside analogues of this compound, where a sugar moiety is attached to the pyrimidine ring via a carbon-carbon bond, represents a significant area of research. These compounds are of interest due to their potential as stable nucleoside mimics. Methodologies for their preparation range from prebiotic simulations to targeted chemical and enzymatic syntheses.

One notable approach involves the direct condensation of this compound derivatives with various sugars. Research has shown that C-glycosides can be successfully prepared by reacting 6-amino-2-thiouracil, a close analogue of this compound, with different monosaccharides. ekb.egekb.egresearchgate.net This reaction is typically carried out in the presence of chloroacetic acid. ekb.egekb.eg For instance, the condensation of 6-amino-2-thiouracil with aldohexoses such as D-glucose, D-galactose, and D-mannose has been reported to yield the corresponding C-glycosides. researchgate.net This method provides a direct route to forming the C-C bond between the sugar and the uracil core.

Another significant finding comes from studies simulating prebiotic conditions. It has been demonstrated that this compound reacts with ribose to form C-nucleosides with yields exceeding 50%. nih.govresearchgate.net These reactions, conducted in the dry state at elevated temperatures, can proceed with or without a magnesium salt, although the presence of the salt can alter the distribution of the resulting anomers (α- and β-furanosides and pyranosides). researchgate.net The reaction produces a mixture of glycosylated products with the sugar in either a pyranose or furanose form, suggesting a reversible addition mechanism. nih.govresearchgate.net The structures of these C-nucleosides have been confirmed using high-resolution mass spectrometry and NMR spectroscopy. nih.govresearchgate.net

Enzymatic synthesis offers a highly specific alternative for the creation of this compound C-glycosides. The enzyme YeiN, a pseudouridine (B1679824) monophosphate glycosidase, has been shown to catalyze the formation of a C-glycosidic bond between ribose-5-phosphate (B1218738) and this compound. acs.org This biocatalytic approach provides an efficient and stereoselective route to these nucleoside analogues.

The table below summarizes the findings from the synthesis of C-glycoside analogues of this compound and its derivatives.

Starting MaterialSugarReaction ConditionsProduct TypeYieldReference
This compoundRiboseDry state, 90°CC-nucleosides (pyranose and furanose mixture)>50% nih.gov, researchgate.net
6-Amino-2-thiouracilD-GlucoseChloroacetic acidC-glycosideNot specified researchgate.net
6-Amino-2-thiouracilD-GalactoseChloroacetic acidC-glycosideNot specified researchgate.net
6-Amino-2-thiouracilD-MannoseChloroacetic acidC-glycoside90% ekb.eg
This compoundRibose-5-phosphateEnzyme (YeiN)C-ribosideNot specified acs.org

Elucidation of Chemical Reactivity and Tautomeric Equilibria in 6 Aminouracil Systems

Investigation of Tautomeric Forms (e.g., Azo-Hydrazone Tautomerism)

The chemical behavior of 6-aminouracil (B15529) and its derivatives is profoundly influenced by tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For the parent this compound molecule, keto-enol and amino-imino tautomerism are of primary importance. mun.ca Theoretical studies using the CNDO/2 method have investigated the relative stabilities of various tautomers, concluding that a keto-enol form is the most stable, indicating that the pyrimidine (B1678525) ring favors an enolic hydroxyl group over a diketo structure. The four most stable tautomers of uracil (B121893) itself are typically two diketo forms and two keto-enol forms. nih.gov The presence of substituents, such as the amino group at the C6 position, and the nature of the solvent can significantly influence the equilibrium and relative stabilities of these forms. nih.gov

In derivatives of this compound, particularly those containing an azo (–N=N–) linkage at the C5 position, a distinct and extensively studied tautomeric equilibrium known as azo-hydrazone tautomerism occurs. arkat-usa.org These compounds can exist as either an azo-enamine tautomer or a hydrazone-imine tautomer. nih.gov

Azo-Enamine Form: Characterized by the azo group and the amino group at C6, with the uracil ring in a keto-enol or diketo form.

Hydrazone-Imine Form: Involves a proton transfer, resulting in a hydrazone (–NH–N=C) structure and an imine group at the C6 position.

Spectroscopic and crystallographic analyses have shown that the predominant form is highly dependent on the physical state and the solvent environment. nih.gov In the solid state, 1,3-dimethyl-5-(arylazo)-6-aminouracil derivatives are found to exist predominantly in the azo-enamine-keto form. nih.gov However, in solution, the equilibrium often shifts to favor the hydrazone-imine-keto form. nih.govbohrium.com Studies in various organic solvents reveal that this hydrazone form can further exist in an equilibrium with its corresponding anionic form. nih.govbohrium.com The stability of these tautomers is influenced by solvent polarity and hydrogen-bonding capabilities. arkat-usa.org For instance, in 5-(m-substituted-phenylazo)-6-aminouracil derivatives, DFT studies support that the azo-amine form is energetically more stable in the gaseous phase, while in solution, an anionic form of the hydrazone tautomer is exclusively present. bohrium.com Similarly, studies on hetarylazo-6-aminouracils confirm that while the azo form is stable in the solid state, the tautomeric equilibrium in solution is strongly dependent on solvent polarity. arkat-usa.org

The tautomerism in this compound nucleoside analogues has also been a subject of investigation. For example, while 6-amino-5-(4-nitrophenylazo)uridine was found to exist in a single azo tautomeric form, a related cytidine (B196190) derivative showed two tautomeric forms (one azo and one hydrazone) in both the solid state and in solution. nih.gov

Table 1: Tautomeric Forms in this compound and its Azo Derivatives

Compound TypeTautomeric FormsPredominant Form (Solid State)Predominant Form (Solution)Influencing Factors
This compound Keto-enol, Amino-iminoKeto-enol (theoretically most stable) Dependent on solventSubstituents, Solvent Polarity nih.gov
Arylazo-6-aminouracils Azo-enamine, Hydrazone-imineAzo-enamine nih.govHydrazone-imine and its anion nih.govbohrium.comSolvent Polarity, pH, Substituents arkat-usa.orgnih.gov

Analysis of Acid-Base Properties and Dissociation Constants (pKa)

The acid-base properties of this compound are crucial for its reactivity and biological function, with dissociation constants (pKa) providing a quantitative measure of these properties. The molecule contains both acidic (N–H protons on the ring) and basic (amino group) centers. The pKa of the primary amino group in 1,3-dimethyl-6-aminouracil has been estimated to be 7.0. industrialchemicals.gov.au A similar pKa value of 7.0 ± 0.1 was determined for a this compound nucleoside analogue, corresponding to a transition at neutral pH. nih.gov Another study using fluorescence titration determined a pKa of 9.1 for this compound. researchgate.net Theoretical calculations have also been employed to determine the pKa values of uracil derivatives, which are essential for understanding reaction mechanisms. acs.org

The pKa values are highly sensitive to substitution on the uracil ring or on appended functional groups. This is clearly demonstrated in studies of 5-(arylazo)-6-aminouracil derivatives, where the electronic nature of substituents on the aryl ring systematically modulates the acidity. nih.govbohrium.com

In one study of 1,3-dimethyl-5-(arylazo)-6-aminouracil dyes, the pKa values were found to decrease with the increasing electron-withdrawing power of the para-substituent on the phenyl ring. nih.gov The trend observed was:

-CH₃ (p-toluyl): pKa not explicitly numbered, but highest in the series 2>1>3>4 nih.gov

-H (phenyl): pKa not explicitly numbered nih.gov

-Cl (p-chlorophenyl): pKa not explicitly numbered nih.gov

-NO₂ (p-nitrophenyl): pKa not explicitly numbered, but lowest in the series nih.gov

A separate study on 1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil derivatives provided specific pKa values that also follow the expected electronic trends. bohrium.com Electron-donating or weakly withdrawing groups result in higher pKa values (less acidic), while strongly electron-withdrawing groups lead to lower pKa values (more acidic).

Table 2: Dissociation Constants (pKa) of this compound Derivatives

CompoundSubstituent (R)pKa ValueCommentsSource
1,3-dimethyl-6-aminouracilN/A7.0For the primary amino group industrialchemicals.gov.au
This compoundN/A9.1Determined by fluorescence titration researchgate.net
1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil-OH4.98Electron-donating effect bohrium.com
1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil-CH₃4.82Electron-donating effect bohrium.com
1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil-COOH4.2Electron-withdrawing effect bohrium.com
1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil-SO₃H4.08Strong electron-withdrawing effect bohrium.com

Mechanistic Studies of this compound Involved Transformations

This compound serves as a versatile substrate in various catalytic transformations. A notable example is the iron-catalyzed reaction of 6-aminouracils with aldehydes or α,β-unsaturated ketones in water. researchgate.netrsc.orgrsc.org An FeCl₃·6H₂O catalyzed domino reaction between 6-aminouracils, aldehydes, and water efficiently produces 5-alkyl/arylidenebarbituric acids. researchgate.netrsc.org

Initially, it might be assumed that the 6-amino group would participate directly in the reaction. However, mechanistic studies revealed a different pathway. It was proposed that under the reaction conditions (FeCl₃·6H₂O, refluxing water), the primary step is the hydrolysis of the C6-amino group of this compound to yield barbituric acid. rsc.org This hypothesis was confirmed experimentally; when this compound was refluxed in water with FeCl₃·6H₂O, it was swiftly converted to barbituric acid. rsc.org

Therefore, the detailed mechanism under these catalytic conditions is as follows:

Catalyst-Mediated Hydrolysis: this compound undergoes hydrolysis of the enamine functionality at the C6 position, facilitated by FeCl₃·6H₂O and water, to generate barbituric acid as an intermediate.

Knoevenagel Condensation: The newly formed barbituric acid, which has a reactive methylene (B1212753) group at C5, then undergoes a Knoevenagel condensation with an aldehyde (if present) to form a 5-alkylidenebarbituric acid. researchgate.net

Michael Addition: Alternatively, if an α,β-unsaturated ketone is used, the barbituric acid intermediate participates in a Michael-type addition to the enone system. rsc.org

In this reaction, water plays a dual role, acting as both the solvent and a key reactant for the initial hydrolysis step. rsc.org This transformation highlights a unique reactivity pattern for 6-aminouracils, where they serve as precursors to barbituric acid in a one-pot synthesis. rsc.org

The inherent reactivity of this compound, particularly the nucleophilicity of its enamine C5 carbon, makes it an ideal component for domino and cascade reactions, allowing for the rapid construction of complex fused heterocyclic systems. aip.orgsemanticscholar.org

A well-elucidated example is the uncatalyzed three-component reaction of this compound, benzaldehyde (B42025), and Meldrum's acid in an aqueous solution to synthesize pyrido[2,3-d]pyrimidines. acs.org Theoretical studies have detailed the reaction mechanism, which proceeds through several distinct steps:

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between benzaldehyde and Meldrum's acid to form an arylidene intermediate. acs.org

Cyclization: An intramolecular cyclization occurs through the attack of the C6-amino group onto one of the carbonyl groups of the Meldrum's acid moiety. acs.org

Ring Opening and Elimination: The final steps involve the elimination of propanone (acetone) and carbon dioxide from the Meldrum's acid portion, leading to the formation of the stable, fused pyrido[2,3-d]pyrimidine (B1209978) ring system. acs.org

Another example of a domino reaction involves the synthesis of tetrakis(uracil) derivatives from the reaction of bis(aldehydes) with four equivalents of this compound. semanticscholar.org The proposed mechanism involves:

Nucleophilic Addition: The enamine β-carbon of this compound adds to the carbonyl centers of the bis(aldehyde). semanticscholar.org

Dehydration: Subsequent elimination of water forms a reactive ene-imine intermediate. semanticscholar.org

Michael Addition: Two more molecules of this compound then add to this intermediate via Michael addition to yield the final tetrakis(uracil) product. semanticscholar.org

Furthermore, cascade reactions of this compound have been developed under catalyst-free conditions. A three-component reaction of this compound, an aldehyde, and a tetrahydroisoquinoline proceeds via a cascade sequence involving a 1,5-hydride transfer to construct a new pyrimidine ring. rsc.orgrsc.org These examples underscore the utility of this compound as a versatile building block in multi-component strategies for synthesizing diverse and complex heterocyclic structures.

Advanced Spectroscopic and Crystallographic Characterization of 6 Aminouracil Compounds

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful tool for probing the structural characteristics of 6-aminouracil (B15529) and its derivatives. researchgate.netasianjournalofphysics.com These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its geometry, bonding, and intermolecular interactions. researchgate.netasianjournalofphysics.com

In the solid state, the vibrational spectra of this compound have been analyzed using density functional theory (DFT) methods, which aid in the assignment of fundamental vibrational modes. researchgate.net The pyrimidine (B1678525) ring, a core component of this compound, exhibits 12 normal modes of vibration, including stretching and in-plane and out-of-plane deformation modes. The complexity of these spectra arises from the coupling of various bond vibrations within the ring.

The amino (-NH2) group introduces six additional internal modes: symmetric and anti-symmetric stretching, scissoring (deforming), rocking, wagging, and twisting. The positions of these bands, particularly the stretching vibrations, can indicate the presence and strength of hydrogen bonding. For instance, the broad nature of the NH2 vibration bands in some this compound complexes suggests the participation of the amino group in hydrogen bonding. dergipark.org.tr

Studies on metal complexes of this compound derivatives, such as M(6AU)2Ni(CN)4 (where M can be Mn, Co, Ni, or Cd), have utilized FT-IR and FT-Raman to determine the coordination sites. dergipark.org.trdergipark.org.tr In these complexes, the this compound molecule typically coordinates to the metal ion through one of the nitrogen atoms in the pyrimidine ring. dergipark.org.trdergipark.org.tr The fact that the NH2 scissoring mode remains at a similar frequency in the complexes compared to the free ligand suggests that the amino group is not directly involved in coordination. dergipark.org.tr

Furthermore, the IR spectra of substituted phenylazo-6-aminouracils have been used to investigate tautomeric equilibria. nih.gov The presence or absence of ν(OH) bands and the characteristics of the ν(C=O) bands can distinguish between keto and keto-enol tautomeric forms. nih.gov For example, 5-(p-tolyl and p-anisylazo)-6-aminouracil exist in the keto form, while 5-(phenyl, p-hydroxyphenyl and p-carboxyphenylazo)-6-aminouracil exhibit keto-enol tautomerism. nih.gov

Table 1: Selected FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

Vibrational Mode This compound M(6AU)₂Ni(CN)₄ Complexes 5-Aminouracil (B160950) Reference
NH₂ Scissoring 1659 ~1657 - dergipark.org.tr
Ring Stretching 1650, 1450, 1298, 1240, 1075, 740 - -
C=O In-plane Bending 555, 530 - 555, 530
C=O Out-of-plane Bending 795, 768 - -
Ring In-plane Deformation 1010, 655, 410 - -
Ring Out-of-plane Deformation 600, 380, 280/283 - -

This table presents a selection of characteristic vibrational frequencies and is not exhaustive.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and NOESY Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, while techniques like NOESY can reveal through-space interactions, aiding in the determination of stereochemistry and conformation. jppres.comfrontiersin.org

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative. For instance, in 6-aminouridine, the carbonyl carbons (C2 and C4) resonate at δ 162.4 and 155.7 ppm, while the C5 and C6 carbons appear at δ 87.7 and 151.3 ppm, respectively. nih.gov The chemical shifts of these carbons are influenced by the nature of the substituents on the uracil (B121893) ring.

NOESY Techniques

2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons within a molecule. frontiersin.org This is particularly useful for establishing the stereochemistry of complex derivatives of this compound. frontiersin.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

Compound ¹H NMR ¹³C NMR Reference
6-Aminouridine 10.47 (d, 1H, N-H), 6.87 (s, 2H, NH₂), 6.18 (d, 1H, H-1'), 4.58 (d, 1H, H-5) 162.4 (C4), 155.7 (C2), 151.3 (C6), 87.7 (C5), 85.0 (C1'), 76.9 (C4'), 69.6 (C2'), 69.5 (C3'), 60.4 (C5') nih.gov
N⁶-DMF-6-aminouracil 10.43 (s, 1H), 10.38 (s, 1H), 8.08 (s, 1H), 4.89 (d, 1H), 3.07 (s, 1H), 2.94 (s, 1H) 165.0, 160.5, 156.7, 151.7, 81.5, 40.3, 34.3 nih.gov
1-Butyl-6-methyluracil 10.131 (br. s., 1H, N(3)H), 5.550 (s, 1H, CH), 3.759 (t, 2H, N(1)CH₂), 2.234 (s, 3H, CCH₃), 1.55-1.63 (m, 2H, N(1)CH₂CH₂), 1.344 (sex, 2H, CH₂CH₃), 0.918 (t, 3H, CH₂CH₃) 163.36 (C4), 153.95 (C6), 151.65 (C2), 101.88 (C5), 44.17 (N(1)CH₂), 30.85 (N(1)CH₂CH₂), 19.68 (H₃CC(6) and CH₂CH₃), 13.62 (CH₂CH₃) jppres.com
3-Methyl-6-cyclopropyluracil 10.653 (s, 1H, N(1)H), 5.426 (s, 1H, C(5)H), 3.275 (s, 3H, CH₃), 1.61-1.68 (m, 1H, cycloprop. CH(CH₂)₂), 0.91-0.96 and 1.04-1.10 (m, 2H and 2H, cycloprop. CH₂) 163.65 (C4), 156.45 (C6), 153.14 (C2), 95.49 (C5), 26.88 (CH₃), 12.86 (CH(CH₂)₂), 8.76 (CH₂) jppres.com

This table provides illustrative examples and chemical shifts can vary with experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a key technique for investigating the electronic transitions within this compound and its derivatives. nih.gov The position and intensity of the absorption bands provide insights into the electronic structure and can be modulated by the solvent environment and the nature of substituents. nih.govacs.org

The lowest energy absorption band of this compound in aqueous solution is close in energy to that of uracil but is significantly narrower and more intense. nih.govacs.org This suggests a more defined electronic transition in this compound.

The electronic absorption spectra of this compound derivatives can exhibit solvatochromism, which is a change in the position, intensity, and shape of the absorption bands with a change in the polarity of the solvent. This phenomenon is indicative of a change in the electronic distribution of the molecule in its ground and excited states upon interaction with the solvent.

For example, the absorption spectrum of 6-amino-5-(4-nitrophenylazo)uridine shows a slight hypsochromic (blue) shift and a minor hypochromic (decreased intensity) effect as the polarity of the solvent mixture (methanol-dioxane) increases. nih.gov This suggests that the ground state is more polar than the excited state, and the energy difference between them increases in more polar solvents.

In another study, the absorption spectra of a new heterocyclic disperse azo dye derived from this compound were recorded in various solvents. arkat-usa.org For instance, compound 3 showed absorption maxima at 534 nm in DMSO, 531 nm in DMF, 497 nm in methanol, and 428 nm in acetic acid, demonstrating significant solvatochromism. arkat-usa.org

The introduction of substituents onto the this compound scaffold can significantly alter its electronic absorption spectrum. The nature and position of the substituent influence the energy of the molecular orbitals involved in the electronic transitions.

For instance, the synthesis of 1-ethyl-3,5-bis(p-nitrobenzyl)-6-aminouracil results in a compound with an ultraviolet absorption maximum at 275 mµ. google.com The presence of the p-nitrobenzyl groups clearly influences the electronic properties of the this compound core.

The study of different hetarylazo-6-aminouracils revealed that the color and absorption maxima are dependent on the nature of the heterocyclic ring and its substituents. arkat-usa.org Some of these dyes exhibit two absorption maxima or a shoulder, suggesting the presence of more than one tautomeric form in solution. arkat-usa.org

Table 3: UV-Vis Absorption Maxima (λmax, nm) of a this compound Derivative in Various Solvents

Solvent λmax (nm) for Dye 3 Reference
DMSO 534 arkat-usa.org
DMF 531 arkat-usa.org
Methanol 497 arkat-usa.org
Acetonitrile 407, 515 arkat-usa.org
Acetic Acid 428 arkat-usa.org

This table illustrates the solvatochromic effect on a specific this compound derivative.

Investigation of Solvatochromic Behavior

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of newly synthesized this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For example, the ESI-HRMS of N⁶-DMF-6-aminouracil showed a peak at m/z 205.0698 [M+Na]⁺, which is in excellent agreement with the calculated value of 205.0696 for C₇H₁₀N₄O₂Na. nih.gov Similarly, the molecular weight of 5-(3-nitrophenyllazo)-6-aminouracil has been determined by mass spectral measurement, and its fragmentation pattern has been reported. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically C, H, N, and sometimes S) in a compound. This data is used to confirm the empirical formula. For instance, the elemental analysis of 1-ethyl-6-aminouracil derivatives has been reported to confirm their composition. google.com For the compound C₁₁H₈ClN₃O₂, the calculated percentages were C, 52.92; H, 3.23; N, 16.83, which were found to be very close to the experimental values of C, 52.94; H, 3.23; N, 16.91. scirp.org

**Table 4: Elemental Analysis Data for a this compound Derivative (C₁₁H₈ClN₃O₂) **

Element Calculated (%) Found (%) Reference
Carbon (C) 52.92 52.94 scirp.org
Hydrogen (H) 3.23 3.23 scirp.org
Nitrogen (N) 16.83 16.91 scirp.org

Single Crystal X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

The crystal structure of 6-amino-5-(4-nitrophenylazo)uridine has been determined, confirming a single tautomeric form in the solid state. nih.gov In contrast, the crystal structure of 5-(4-nitrophenylazo)-6-oxocytidine revealed the presence of two tautomeric forms. nih.gov One of these tautomers, 5-(4-nitrophenylazo)-6-oxocytidine, adopts a structure where the azo group is hydrogen-bonded to the neighboring exocyclic amine. nih.gov

The analysis of crystal packing in derivatives of 1,3-dimethyl-6-aminouracil has shown the importance of hydrogen bonding and π-π interactions in maintaining the integrity of the crystal structures. researchgate.net In one instance, a derivative was observed to be stabilized in a helical arrangement. researchgate.net The supramolecular architecture of these compounds often involves N–H···O hydrogen bonds. researchgate.net

The crystal structure of a dimethylaminouracil derivative with two water molecules revealed a two-dimensional hydrogen-bonded network cage formed by two dimethylaminouracil groups and six water molecules. researchgate.net

Table 5: Crystallographic Data for a this compound Derivative (Compound II, C₈H₉N₃O₆)

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P 2₁ researchgate.net
a (Å) 8.0342(14) researchgate.net
b (Å) 5.7155(10) researchgate.net
c (Å) 11.572(2) researchgate.net
β (°) 105.200(3) researchgate.net
Volume (ų) 512.79(16) researchgate.net
Z 2 researchgate.net

This table presents an example of crystallographic data for a specific derivative.

Computational Chemistry and Molecular Modeling of 6 Aminouracil

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-aminouracil (B15529), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular structure and analyze its electronic properties. researchgate.netresearchgate.netasianjournalofphysics.com These calculations are crucial for understanding the molecule's stability, reactivity, and potential as a pharmacologically active agent. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. asianjournalofphysics.com For this compound, FMO analysis indicates that the HOMO, which is of π nature, is delocalized over the uracil (B121893) ring. researchgate.net Conversely, the LUMO is primarily located over the amino group. researchgate.net This distribution suggests that the amino group is a likely site for interaction with other chemical species. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a key parameter derived from FMO analysis. A smaller energy gap implies higher reactivity. The calculated HOMO-LUMO energy gap for this compound is 5.50 eV, a value comparable to other bioactive molecules, suggesting its potential for biological activity. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Properties of this compound

Parameter Value
HOMO Energy N/A
LUMO Energy N/A
HOMO-LUMO Energy Gap (ΔE) 5.50 eV researchgate.net

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr

In the case of a derivative of this compound, 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil, computational studies of the MEP surface revealed that coordination to a metal ion leads to a decrease in the π-acidity of the uracil ring. rsc.org For uracil derivatives in general, the nitrogen atoms and ketone oxygen atoms typically show negative electrostatic potential, making them prone to accepting protons, while the protons on the pyrimidine (B1678525) ring exhibit positive potential. rsc.org This information is crucial for understanding noncovalent interactions, such as hydrogen bonding. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. uni-muenchen.de

Local reactivity descriptors, derived from DFT calculations, provide quantitative information about the reactivity of specific atomic sites within a molecule. researchgate.net These descriptors help in identifying the most probable sites for nucleophilic and electrophilic attacks. researchgate.net

For this compound, the analysis of local reactivity descriptors has identified several key atomic sites. researchgate.net The atoms C5, O8, N9, O7, and H11 show higher values for ƒk+, indicating that these sites are favorable for nucleophilic attack. researchgate.net Conversely, atoms H14, H13, H10, H11, and O8 have higher ƒk- values, suggesting they are more susceptible to electrophilic attack. researchgate.net This detailed information on atomic reactivity is invaluable for understanding the chemical behavior of this compound in various reactions. researchgate.net

Table 2: Predicted Local Reactivity of Atoms in this compound

Atom Favorable for Nucleophilic Attack (Higher ƒk+) Favorable for Electrophilic Attack (Higher ƒk-)
C5
O7
O8
N9
H10
H11
H13
H14

Based on local reactivity descriptor analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egekb.eg It is widely used in drug design to simulate the interaction between a small molecule ligand and a protein target. plos.org

Molecular docking simulations have been employed to predict the potential of this compound and its derivatives as enzyme inhibitors. researchgate.netresearchgate.net These studies are crucial for identifying potential therapeutic applications. researchgate.net

One notable study performed molecular docking of this compound with dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism. researchgate.netresearchgate.net The results of this docking analysis suggest that this compound can act as a potential inhibitor of DPP-4. researchgate.netresearchgate.netresearchgate.net This finding indicates that this compound could be a valuable lead compound for developing therapies for type 2 diabetes mellitus. researchgate.netresearchgate.net

Furthermore, molecular docking studies of novel 5-substituted uracil derivatives, synthesized from this compound, have been conducted to investigate their potential as inhibitors of the epidermal growth factor receptor (EGFR). ekb.egekb.eg These computational analyses help in understanding the structure-activity relationship and guide the design of more potent enzyme inhibitors. ekb.eg

Derivation of Structure-Activity Relationships (SAR) from Docking Studies

Molecular docking studies have been instrumental in deriving Structure-Activity Relationships (SAR) for this compound and its derivatives, providing a framework for designing compounds with enhanced biological activity. By simulating the binding of these compounds to specific biological targets, researchers can predict their inhibitory potential and understand the structural features crucial for effective interaction.

Similarly, SAR studies on pyran-based uracils synthesized from this compound have been conducted to evaluate their antitumor activity. tandfonline.com Molecular docking of these compounds against topoisomerase I revealed that compounds 7 and 9 had a high degree of interaction with DNA gyrase, correlating with their observed inhibitory effects on cancer cell lines. tandfonline.com These findings underscore the importance of the pyran moiety and its substitution pattern in determining the biological activity of these this compound derivatives.

The table below summarizes key findings from docking studies on this compound derivatives, illustrating the derivation of SAR.

Compound/DerivativeTargetKey Findings from DockingImplied SAR
5-substituted uracils (3a, 3b)EGFRCompound 3b showed a better docking score and more favorable interactions than 3a. ekb.egekb.egThe nature of the substituent at the 5-position significantly influences binding affinity to EGFR.
Pyran-based uracils (7, 9)Topoisomerase I / DNA GyraseCompounds 7 and 9 exhibited a high degree of interaction within the enzyme's active site. tandfonline.comThe pyran ring system is a key pharmacophore for potent antitumor activity.
Thiazolidinone/uracil hybridsEGFR, BRAFV600EAll tested compounds showed good docking scores, with some exhibiting dual inhibitory potential. nih.govThe combined thiazolidinone and uracil scaffold is a promising template for developing dual kinase inhibitors.

Analysis of Binding to Specific Biological Receptors (e.g., EGFR Enzyme)

Molecular docking simulations have been a key tool in analyzing the binding of this compound derivatives to specific biological receptors, with a notable focus on the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. These studies provide detailed insights into the binding modes and interaction patterns of potential inhibitors.

Similarly, new thiazolidinone/uracil hybrids have been designed and evaluated as potential antiproliferative agents targeting EGFR and/or BRAFV600E. nih.gov Docking studies predicted that these compounds have favorable binding affinities for both enzymes, with docking scores ranging from -8.0 to -8.3 kcal/mol for EGFR. nih.gov This suggests that the this compound scaffold can be effectively functionalized to create potent EGFR inhibitors.

The table below details the binding interactions of a representative this compound derivative with the EGFR enzyme as predicted by molecular docking.

CompoundTarget ProteinPDB IDPredicted Binding InteractionsDocking Score (kcal/mol)
5-substituted uracil (3b)EGFR7JXQAllosteric site binding. ekb.egekb.egNot explicitly stated, but noted as more active than 3a. ekb.egekb.eg
Thiazolidinone/uracil hybridEGFRNot specifiedFavorable binding in the active site. nih.gov-8.0 to -8.3 nih.gov

These computational analyses are crucial for the rational design of new and more effective EGFR inhibitors based on the this compound framework.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational dynamics and intermolecular interactions of this compound and its derivatives in a simulated physiological environment. These simulations provide insights into the flexibility, stability, and interaction patterns of these molecules over time, which are crucial for understanding their biological activity.

While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided context, the principles of this technique are well-established for similar biomolecules. MD simulations can reveal how a ligand like a this compound derivative adapts its conformation upon binding to a receptor, and how the protein-ligand complex behaves over a period of nanoseconds. nih.govfrontiersin.org For instance, MD simulations have been used to analyze the conformational dynamics of bis-pyrimidine derivatives, which share structural similarities with compounds derived from this compound. researchgate.net These simulations, often run for hundreds of nanoseconds, can elucidate the stability of the protein-ligand complex and identify key residues involved in maintaining the binding. researchgate.net

The general workflow of an MD simulation for a this compound derivative complexed with a target protein would involve:

System Setup: The docked complex is placed in a simulation box, typically solvated with water molecules and ions to mimic physiological conditions. frontiersin.org

Minimization and Equilibration: The system's energy is minimized to remove steric clashes, followed by a period of equilibration where the temperature and pressure are stabilized.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the atomic trajectories. nih.gov

Analysis: The trajectories are analyzed to understand conformational changes, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and specific intermolecular interactions like hydrogen bonds. frontiersin.org

For example, in a study of catalytically active peptides, MD simulations at different temperatures were used to analyze their conformational flexibility and secondary structure, providing insights that could be exploited in the design of new analogs. nih.gov A similar approach applied to this compound derivatives could reveal how modifications to the core structure affect its conformational preferences and interactions with a biological target, thereby guiding the design of more effective therapeutic agents.

Quantum Chemical Calculations for Photophysical Properties (e.g., Design of Nucleodyes)

Quantum chemical calculations have proven to be an invaluable tool in the design and characterization of novel chromophoric nucleoside analogues, or "nucleodyes," derived from this compound. acs.orgnih.govescholarship.org These theoretical methods allow for the prediction of the photophysical properties of these molecules, guiding synthetic efforts toward compounds with desired absorption and emission characteristics. nih.gov

In the development of this compound-based nucleodyes, quantum chemical calculations have been used to predict their absorption spectra. nih.gov These calculations have successfully forecasted that derivatives such as 6-amino-5-(4-nitrophenylazo)-uridine and 5-(4-nitrophenylazo)-6-oxocytidine would be strongly absorbing in the visible region of the electromagnetic spectrum. nih.gov This predictive power is a significant advantage, as it can streamline the design process and reduce the need for extensive trial-and-error synthesis.

Furthermore, these calculations provide a deeper understanding of the electronic transitions responsible for the observed colors of the nucleodyes. By analyzing the molecular orbitals involved in these transitions, researchers can rationally modify the chemical structure to tune the photophysical properties. For example, the introduction of different substituents on the azo moiety can shift the absorption maximum to longer or shorter wavelengths, a phenomenon that can be accurately modeled using quantum chemistry.

A key application of these nucleodyes is in Förster Resonance Energy Transfer (FRET) studies. Quantum chemical calculations, in conjunction with experimental data, are used to determine the Förster critical distance (R₀), which is a measure of the efficiency of energy transfer between a donor fluorophore and an acceptor chromophore. acs.orgnih.govescholarship.org For the this compound-based nucleodyes, R₀ calculations have shown that they can act as effective FRET pairs with commonly used fluorescent nucleoside analogues like 2-aminopurine (B61359) (2AP) and pyrrolocytosine (PyC). acs.orgnih.govescholarship.org

The table below summarizes the calculated photophysical properties of this compound-based nucleodyes and their potential as FRET acceptors.

Nucleodye DerivativePredicted PropertySignificance
6-amino-5-(4-nitrophenylazo)-uridineStrong absorption in the visible spectrum. nih.govConfirms its utility as a colored probe.
5-(4-nitrophenylazo)-6-oxocytidineStrong absorption in the visible spectrum. nih.govConfirms its utility as a colored probe.
This compound nucleodyesGood spectral overlap with 2-aminopurine. nih.govCalculated R₀ of 43 Å, indicating efficient FRET. nih.gov
This compound nucleodyesModerate spectral overlap with pyrrolocytosine. nih.govCalculated R₀ of 26-28 Å, indicating potential for FRET studies. nih.gov

These computational approaches are thus essential for the rational design of this compound-based nucleodyes with tailored photophysical properties for various applications in biological research.

Coordination Chemistry and Supramolecular Architectures of 6 Aminouracil Derivatives

Metal Ion Complexation Studies

The ability of 6-aminouracil (B15529) derivatives to act as ligands in the formation of metal complexes has been a subject of significant interest. These studies delve into the binding affinities, coordination patterns, and spectroscopic properties of the resulting complexes.

Determination of Ligand-Metal Ion Binding Affinities

Quantitative analysis of the binding strength between this compound derivatives and metal ions provides fundamental insights into the stability and formation of these complexes. One key study focused on 6-amino-5-nitrosouracil (B44844) (ANU) and its N,N'-dimethyl derivative (DANU), employing UV-vis spectroscopy to determine their binding properties with various bivalent metal ions in methanol. researchgate.net The association constants (Ka) were calculated using the Benesi-Hildebrand method, which is a common approach for determining equilibrium constants for 1:1 complexes. researchgate.netwikipedia.org

The study revealed selective binding, with ANU forming a colored complex with cobalt (Co²⁺), while DANU showed complexation with copper (Cu²⁺) and nickel (Ni²⁺). researchgate.net The calculated association constants indicate the strength of these interactions. researchgate.net

LigandMetal IonAssociation Constant (Ka) (M⁻¹)Stoichiometry (Ligand:Metal)
6-Amino-5-nitrosouracil (ANU)Co²⁺9.524 × 10²1:1
N,N'-Dimethyl-6-amino-5-nitrosouracil (DANU)Cu²⁺3.956 × 10³1:1
N,N'-Dimethyl-6-amino-5-nitrosouracil (DANU)Ni²⁺2.041 × 10³1:1

These quantitative findings are essential for understanding the thermodynamic stability of these complexes in solution.

Elucidation of Coordination Modes and Geometries

The coordination behavior of this compound is versatile due to the presence of multiple potential donor sites, including the ring nitrogen atoms (N1 and N3), the exocyclic amino group (-NH₂), and the carbonyl oxygen atoms (C2=O and C4=O). researchgate.netuobaghdad.edu.iq Spectroscopic and crystallographic studies have been instrumental in elucidating how this compound and its derivatives bind to metal ions.

In many instances, this compound coordinates with metal ions through the N3 atom of the pyrimidine (B1678525) ring. researchgate.netuobaghdad.edu.iq For example, in two-dimensional coordination polymers of the type M(6AU)₂Ni(CN)₄ (where M = Mn, Co, Ni, Cd), the this compound (6AU) molecule is coordinated to the metal ion via one of the pyrimidine ring nitrogen atoms. dergipark.org.tr Other studies suggest that chelation can occur, involving both a nitrogen atom and a carbonyl oxygen. For instance, in some complexes, uracil (B121893) and its derivatives have been found to act as bidentate ligands, coordinating through N3 and a carbonyl oxygen. ajol.info The specific coordination mode can be influenced by the metal ion, the presence of other ligands, and the reaction conditions.

The resulting metal complexes exhibit various geometries, which are often inferred from spectroscopic and magnetic data. researchgate.net Octahedral and square planar geometries are commonly reported for complexes of this compound derivatives. researchgate.net For instance, studies on phenylazo-6-aminouracil complexes have suggested octahedral geometries for most of the prepared Co(II), Ni(II), and Cu(II) complexes, with some exceptions exhibiting a square planar arrangement. researchgate.net

Ligand/Complex TypeMetal Ion(s)Coordination Site(s) on LigandProposed Geometry
M(this compound)₂Ni(CN)₄Mn, Co, Ni, CdPyrimidine ring nitrogenTwo-dimensional polymeric
5-(phenylazo)-6-aminouracil derivativesCo(II), Ni(II), Cu(II)Amino and amide groups (O and N atoms)Octahedral (most common)
5-(phenylazo)-6-aminouracilNi(II)Not specifiedSquare planar
5-(p-carboxyphenylazo)-6-aminouracilCo(II)Not specifiedSquare planar
This compoundZn(II), Cu(II), Ni(II), Co(II)N3 atomNot specified

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. ajol.info The resulting complexes are then characterized using a variety of spectroscopic techniques, with Fourier-transform infrared (FT-IR) spectroscopy being particularly informative for identifying the ligand's coordination sites.

Changes in the vibrational frequencies of the functional groups of this compound upon complexation provide direct evidence of their involvement in binding. For example, a shift in the stretching frequency of the C=O groups or the N-H groups in the FT-IR spectrum can indicate their participation in coordination. ajol.info In a study of alkaline earth metal complexes of uracil, a shift to lower frequencies for the carbonyl band (ν(C=O)) was observed after coordination, indicating the involvement of the carbonyl group. ajol.info Conversely, in the M(6AU)₂Ni(CN)₄ complexes, the N-H stretching vibrations of the amino group were found at higher wavenumbers compared to the free ligand, and the NH₂ scissoring mode remained largely unchanged, suggesting that the -NH₂ group is not involved in coordination. dergipark.org.tr

Complex/LigandKey FT-IR Bands (cm⁻¹)Interpretation
This compound (free)~1659 (NH₂ scissoring)Reference for non-coordinated amino group
M(this compound)₂Ni(CN)₄ (M=Mn, Co, Ni, Cd)~1657 (NH₂ scissoring)-NH₂ group not involved in coordination. dergipark.org.tr
Uracil (free)~1675 (ν(C=O))Reference for non-coordinated carbonyl group
Alkaline Earth Metal-Uracil Complexes1629-1645 (ν(C=O))Shift to lower frequency indicates coordination of the carbonyl group. ajol.info
5-(p-tolyl and p-anisylazo)-6-aminouracilAppearance of ν(C=O)Indicates a keto structure for the free ligand. researchgate.net

Supramolecular Self-Assembly Phenomena

Beyond coordination chemistry, this compound derivatives are known to participate in supramolecular self-assembly, forming well-ordered structures through non-covalent interactions. Hydrogen bonding and π-π stacking are the primary driving forces behind these phenomena.

Investigation of Hydrogen Bonding Networks

The structure of this compound features both hydrogen bond donors (N-H from the ring and the amino group) and acceptors (C=O), making it an excellent candidate for forming extensive hydrogen bonding networks. ijisset.org Crystallographic studies have revealed preferred hydrogen-bonding frameworks in various solvates of this compound. ijisset.org

These studies have identified specific hydrogen-bonding motifs. For instance, in dimethylacetamide and 1-methylpyrrolidin-2-one monosolvates of this compound, an R²₁(6) N-H···O hydrogen-bonding pattern links the this compound molecules to the solvent molecules. ijisset.org Furthermore, distinct patterns are observed between the this compound molecules themselves. The R²₂(8) N-H···O motif is found in two-dimensional frameworks, while R³₃(14) N-H···O patterns are present when zigzag chains of this compound molecules are formed. ijisset.org In the crystal structure of a 6-amino-5-carboxamidouracil derivative, all NH groups act as donors and all oxygen atoms act as acceptors, leading to a complex network of intermolecular hydrogen bonds that stabilize the structure. ajol.info

Analysis of π-π Stacking Interactions in Crystalline Structures

Analysis of the crystal packing of C-5 and C-6 substituted 1,3-dimethyl-6-aminouracil derivatives has demonstrated supramolecular behavior driven by both hydrogen bonding and π-π interactions. thermofisher.com Computational studies on metal-organic architectures involving a 1,3-dimethyl-5-(p-sulfonic-phenylazo)-6-aminouracil ligand have provided further insight. These studies revealed that upon coordination to a metal ion, the π-acidity of the uracil ring decreases. This change promotes effective anti-parallel π-π stacking interactions with other aromatic rings within the structure, highlighting the interplay between coordination chemistry and supramolecular forces. The distance between the stacked rings is a key parameter in characterizing these interactions, with typical centroid-centroid distances being in the range of 3.8 to 3.9 Å.

Applications in Chemical Sensing (e.g., Development of Colorimetric Sensors)

The inherent ability of this compound derivatives to form complexes with metal ions has been harnessed for the development of colorimetric sensors. smolecule.com These sensors operate on the principle of a visual color change upon binding with a specific analyte, enabling its detection and quantification.

A notable example involves a novel di(this compound-5-yl)-arylmethane derivative, which has been developed as a ratiometric fluorescent chemodosimeter for the detection of mercury ions (Hg²⁺) in aqueous solutions. acs.orgresearchgate.net The addition of Hg²⁺ to a solution of this sensor induces a cyclocondensation reaction, resulting in a significant and observable change in its emission spectrum. researchgate.net This allows for the ratiometric fluorescent sensing of Hg²⁺. researchgate.net The efficacy of this cyclocondensation has been confirmed through fluorescence spectra, as well as 1H NMR and HRMS experiments. researchgate.net Furthermore, the presence of two free amino groups in the sensor molecule also enables it to function as an efficient chemosensor for cyanide (CN⁻) ions in aqueous media. researchgate.net Test strips incorporating this sensor have been fabricated, offering a practical and low-cost method for detecting Hg²⁺ ions. researchgate.net

Another area of research has focused on azo-uracil compounds, such as 1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracil, where 'R' can be various substituents like -CH₃, -OH, -COOH, and -SO₃H. bohrium.com These compounds have been synthesized and characterized for their potential as colorimetric sensors. bohrium.com For instance, a hetarylazo dye incorporating binding sites with N, S and N, O combinations has demonstrated selectivity and sensitivity towards both Hg²⁺ and Fe³⁺ ions over a range of other cations. bohrium.com

The interaction of this compound derivatives with Ehrlich's reagent has also been explored for colorimetric determination methods. nih.gov This reaction produces a distinct coloration that can be used for quantitative analysis. nih.gov

The development of these sensors highlights the versatility of the this compound scaffold in designing sensitive and selective chemical probes for various ions and molecules.

Table 1: Examples of this compound Derivatives in Chemical Sensing

This compound DerivativeAnalyte DetectedPrinciple of Detection
Di(this compound-5-yl)-arylmethaneHg²⁺, CN⁻Ratiometric fluorescence, Colorimetric
1,3-dimethyl-5-(m-R-phenylazo)-6-aminouracilHg²⁺, Fe³⁺Colorimetric
This compound derivativesVarious (with Ehrlich's reagent)Colorimetric

Exploration of Supramolecular Catalysis Utilizing this compound Scaffolds

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, offering advantages in terms of selectivity, efficiency, and environmental sustainability. numberanalytics.combhu.ac.in this compound and its derivatives have emerged as valuable scaffolds in the construction of such supramolecular catalysts. researchgate.netresearchgate.net

A significant advancement in this area is the use of β-cyclodextrin-SO₃H as a supramolecular catalyst for the synthesis of bis(this compound-5-yl)methane derivatives. researchgate.netresearchgate.net This method provides a green and highly efficient approach, utilizing water as a solvent at elevated temperatures. researchgate.netresearchgate.net The reaction involves a one-pot condensation of substituted aromatic aldehydes with 6-amino-1,3-dimethyluracil (B104193), catalyzed by β-cyclodextrin-SO₃H, to produce the desired products in good to excellent yields. researchgate.netresearchgate.net The key features of this protocol include the use of a recyclable supramolecular catalyst, mild reaction conditions, and easy product isolation. researchgate.netresearchgate.net

The hydrophobic cavity of cyclodextrins plays a crucial role in their catalytic activity, demonstrating unique supramolecular properties that are of great interest in organic synthesis. researchgate.net Another example is the use of β-cyclodextrin-propyl sulfonic acid (β-CD-PSA) as a catalyst for the one-step condensation synthesis of 5-aryl-5,11-dihydro-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione derivatives under solvent-free conditions. researchgate.net This reaction involves aromatic aldehydes, 1,3-indanedione, and this compound. researchgate.net

Furthermore, multicomponent reactions, which are highly atom-economical, have been successfully employed with this compound derivatives in the presence of supramolecular catalysts. researchgate.netscite.ai For instance, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through a three-component reaction of benzaldehyde (B42025) derivatives, this compound, and Meldrum's acid, catalyzed by β-cyclodextrin in an aqueous medium. scite.ai

These examples underscore the potential of this compound-based supramolecular systems to act as efficient and environmentally friendly catalysts for the synthesis of complex organic molecules. The ability to fine-tune the catalytic properties by modifying the this compound scaffold or the supramolecular host opens up new avenues for the development of novel catalytic systems.

Table 2: Supramolecular Catalysts Utilizing this compound Scaffolds

Supramolecular CatalystReactantsProduct
β-cyclodextrin-SO₃HSubstituted aromatic aldehydes, 6-amino-1,3-dimethyluracilbis(this compound-5-yl)methane derivatives
β-cyclodextrin-propyl sulfonic acid (β-CD-PSA)Aromatic aldehydes, 1,3-indanedione, this compound5-aryl-5,11-dihydro-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione derivatives
β-cyclodextrinBenzaldehyde derivatives, this compound, Meldrum's acidpyrido[2,3-d]pyrimidine derivatives

Exploration of 6 Aminouracil Derivatives in Chemical Biology

Design and Synthesis of Scaffolds for Biological Target Investigation

The 6-aminouracil (B15529) core serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds. science.govresearchgate.net Its utility stems from the reactive amino group and the pyrimidine (B1678525) ring, which can be readily modified to create complex molecular architectures. acs.orgscirp.org These synthetic efforts are often aimed at producing scaffolds for investigating various biological targets, including enzymes and receptors involved in disease pathways. rsc.orgnih.gov

A common strategy involves multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules. science.gov For instance, this compound can be reacted with aldehydes and other reagents to form fused ring systems like pyrido[2,3-d]pyrimidines, which have shown potential as antitumor agents. smolecule.combiosynth.com Another approach is the synthesis of spiro-oxindoles through the cyclo-condensation reaction of this compound derivatives with isatin (B1672199) derivatives, which have been investigated for their potential antiviral activity. mdpi.comresearchgate.net

The synthesis of fused uracil (B121893) derivatives is a prominent area of research. dergipark.org.tr Thiazolopyrimidines, for example, can be synthesized from 6-amino-2-thiouracil (B86922) and have demonstrated a range of biological activities. nih.govresearchgate.netchalmers.se Similarly, the reaction of 6-aminouracils with various reagents can yield xanthine (B1682287) derivatives and other fused pyrimidine structures. dergipark.org.trresearchgate.net The synthesis of acyclic nucleoside analogues starting from this compound has also been explored, leading to compounds with potent antimicrobial activity.

The following table summarizes various synthetic strategies employed to generate diverse scaffolds from this compound and its derivatives.

Starting MaterialReagentsProduct ScaffoldPotential ApplicationReference(s)
This compoundArylidenemalononitrile / Ethyl arylidenecyanoacetatePyrido[2,3-d:6,5-d']pyrimidinesAnticancer researchgate.net
This compoundIsatin derivativesSpiro-oxindolesAntiviral (SARS-CoV-2) mdpi.comresearchgate.net
6-Amino-2-thiouracilAldehydes, Chloroacetic acidThiazolopyrimidinyl acetamidesAntimicrobial, Anticancer nih.govresearchgate.net
This compoundChloroacetyl chloride, Aromatic aldehydesFused Heterocyclic CompoundsAnticancer (Prostate) acs.orgscirp.org
This compoundBis(aldehydes)Tetrakis(6-aminopyrimidine-2,4-diones)Medicinal Chemistry nih.gov
5,6-Diaminouracil (B14702)Carboxylic acids, COMU6-Amino-5-carboxamidouracilsPrecursors for 8-substituted xanthines researchgate.net
This compound2-BromoethylamineAcyclic Nucleoside AnalogueAntimicrobial

These examples highlight the chemical tractability of the this compound scaffold, enabling the creation of large and diverse libraries of compounds for biological screening and target identification.

Interactions with Nucleic Acid Metabolism Pathways

Due to its structural analogy to the natural pyrimidine bases, uracil and thymine, this compound and its derivatives can interfere with various aspects of nucleic acid metabolism. This includes incorporation into nucleic acids, inhibition of key metabolic enzymes, and modulation of base pairing interactions.

Mechanistic Studies of Incorporation into RNA Molecules and Functional Impact

The structural similarity of this compound to uracil allows for its potential incorporation into RNA molecules during transcription. smolecule.com This incorporation can disrupt the normal function and stability of RNA, providing a tool to investigate the roles of specific RNA modifications and the fidelity of RNA polymerases. smolecule.com While the precise mechanisms and functional consequences are still under investigation, the interference with RNA metabolism is a key aspect of its biological activity. smolecule.com

Enzyme Inhibition in Nucleotide Synthesis and Metabolism

Derivatives of this compound have been shown to inhibit several enzymes crucial for nucleotide synthesis and metabolism. This inhibitory action is a major avenue for their therapeutic potential, particularly in cancer and infectious diseases. smolecule.comasm.org For example, certain 6-anilinouracil (B3066259) derivatives act as selective inhibitors of DNA polymerase III in Gram-positive bacteria, such as Bacillus subtilis. nih.gov These compounds are believed to function as dGTP analogues. nih.gov

Other studies have identified this compound derivatives as inhibitors of dihydroorotase, an enzyme involved in the de novo pyrimidine biosynthesis pathway. biosynth.com Furthermore, some derivatives have shown inhibitory activity against adenosine-3',5'-cyclic phosphate (B84403) phosphodiesterase, suggesting a role in modulating cellular signaling pathways. google.comevitachem.com The inhibition of cathepsin B, a protease implicated in cancer progression, by fused heterocyclic compounds derived from this compound has also been reported. scirp.orgscirp.org

The following table provides examples of enzymes inhibited by this compound derivatives.

This compound DerivativeTarget EnzymeBiological ContextReference(s)
6-AnilinouracilsDNA Polymerase IIIGram-positive bacteria nih.gov
Not specifiedDihydroorotaseBacterial protein synthesis biosynth.com
6-(substituted-benzylamino)uracilsAdenosine-3',5'-cyclic phosphate phosphodiesteraseDiuretic, anti-platelet aggregation google.comevitachem.com
Fused heterocyclic derivativesCathepsin BProstate cancer scirp.orgscirp.org
This compoundUracil-DNA glycosylaseDNA repair dergipark.org.tr
This compoundDihydropyrimidine (B8664642) dehydrogenasePyrimidine catabolism dergipark.org.tr

Modulation of Watson-Crick Base Pairing Interactions

The introduction of an amino group at the 6-position of uracil can influence its hydrogen bonding properties and modulate Watson-Crick base pairing. Computational studies have shown that 6-aminouridine can form a stronger Watson-Crick base pair with deoxyadenosine (B7792050) compared to the natural uridine-deoxyadenosine pair. nofima.com This enhanced stability is attributed to the electronic effects of the amino group. The higher dipole moment of 6-aminouridine also suggests a greater interaction with water molecules. nofima.com

Conversely, modifications on the exocyclic amino group or other positions of the ring can perturb the standard base-pairing geometry. This can lead to non-canonical base pairing or destabilize the DNA or RNA duplex, which can have significant biological consequences. The ability to fine-tune these interactions through synthetic modifications makes this compound derivatives valuable tools for studying nucleic acid recognition and structure.

Development of Chemical Probes for Biological Systems (e.g., Chromophoric Nucleoside Analogues for Fluorescent Studies)

The unique properties of this compound derivatives have been harnessed to create chemical probes for studying biological systems. A notable example is the development of "nucleodyes," which are visibly colored, chromophoric nucleoside analogues. acs.orgnih.gov These probes are designed to be structurally analogous to their native nucleoside counterparts, minimizing perturbation of the biological system under investigation. acs.orgnih.gov

Starting from this compound, uridine (B1682114) and cytidine (B196190) azo dye analogues have been synthesized. acs.orgnih.gov These nucleodyes are sensitive to microenvironmental changes, such as polarity and pH, making them useful for probing nucleic acid structure and interactions. acs.orgnih.gov Quantum chemical calculations have been employed to aid in the design of these probes, ensuring strong absorption in the visible spectrum that overlaps with the emission of known fluorophores. acs.orgnih.gov

A key application of these chromophoric analogues is in Förster Resonance Energy Transfer (FRET) studies. Calculations have shown that this compound-based nucleodyes can act as efficient FRET acceptors for commonly used fluorescent nucleoside analogues like 2-aminopurine (B61359) (2AP) and pyrrolocytosine (PyC). acs.orgnih.gov This makes them valuable tools for monitoring dynamic processes such as nucleic acid folding and hybridization. acs.orgnih.gov The synthesis of these probes often involves the reaction of the highly nucleophilic C5 position of a this compound precursor with a diazonium salt. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies for Biological Functionalities

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives and for understanding their mechanism of action. By systematically modifying the structure of the this compound scaffold and evaluating the resulting changes in biological activity, researchers can identify key structural features required for potency and selectivity. scirp.orgresearchgate.net

For example, in the development of 6-anilinouracil-based inhibitors of B. subtilis DNA polymerase III, SAR studies focused on substitutions at the N3 position of the uracil ring. nih.gov It was found that introducing alkyl groups from ethyl to hexyl at this position enhanced the inhibitory activity against the polymerase and, with the exception of the hexyl group, also increased antimicrobial potency. nih.gov Furthermore, substitution with more hydrophilic hydroxyalkyl and methoxyalkyl groups led to a significant enhancement in antibacterial activity, even with only a marginal increase in enzyme inhibition, suggesting that these modifications may improve cellular uptake or other pharmacokinetic properties. nih.gov

In another study, a series of pyran-functionalized uracil derivatives were synthesized and evaluated for their antitumor activity. scirp.org SAR studies revealed that the nature and position of substituents on the pyran ring and the uracil core significantly influenced their cytotoxicity against different cancer cell lines. Similarly, SAR studies on 1-aryluracil derivatives as phosphodiesterase-4 (PDE4) inhibitors showed that atropisomers with stable C-N axial chirality exhibited different metabolic stabilities despite having similar inhibitory activities, highlighting the importance of stereochemistry in drug design. nih.gov

The following table outlines some key findings from SAR studies on this compound derivatives.

Derivative ClassBiological ActivityKey SAR FindingsReference(s)
6-AnilinouracilsAntimicrobial (B. subtilis)N3-alkylation (ethyl to pentyl) enhances activity. Hydrophilic N3-substituents improve antibacterial potency. nih.gov
5-Cinnamoyl-6-aminouracilsAnticancerThe nature of the substituent on the cinnamoyl phenyl ring affects activity. scirp.org
1-AryluracilsPDE4 InhibitionAtropisomers show different metabolic stabilities. nih.gov
Fused Uracil DerivativesAnticancer (Prostate)The type of heterocyclic ring fused to the uracil core and the nature of substituents are critical for activity and cathepsin B inhibition. scirp.org

These studies underscore the importance of a systematic approach to modifying the this compound scaffold to develop potent and selective agents for various biological targets.

Concluding Perspectives and Future Research Trajectories

Emerging Trends and Unexplored Avenues in 6-Aminouracil (B15529) Research

The research landscape for this compound is expanding beyond its traditional use as a synthetic intermediate. A significant emerging trend is its application in multicomponent reactions (MCRs) to construct a diverse array of fused heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, pyrimido-pyrimidines, and pyrrolo-pyrimidines. smolecule.comresearchgate.netbenthamdirect.comrsc.org These MCRs are prized for their high atom economy and efficiency, allowing for the rapid generation of molecular complexity from simple precursors. researchgate.net

Another burgeoning area is the synthesis of novel bioactive agents . Researchers are exploring this compound derivatives for a range of pharmacological activities. For instance, novel pyran-functionalized uracils have shown significant antiproliferative activity against cancer cell lines, with molecular docking studies suggesting they interact with enzymes like topoisomerase I. tandfonline.com Similarly, spiro-oxindoles derived from this compound have demonstrated potent in-vitro inhibitory activity against SARS-CoV-2. mdpi.com

Unexplored avenues with high potential include:

Prebiotic Chemistry : The successful formation of nucleosides from pyrimidine (B1678525) derivatives and ribose under plausible prebiotic conditions suggests that this compound and related structures could have played a role in the origin of life. ucl.ac.uk Further investigation into the chemical potential of these precursors in prebiotic systems chemistry is a compelling future direction. ucl.ac.uk

RNA Metabolism Probes : Due to its structural similarity to uracil (B121893), this compound can be a valuable tool for studying RNA metabolism. smolecule.com Its incorporation into RNA molecules could potentially influence their function and stability, offering a method to investigate RNA modifications. smolecule.com

Nucleodye Development : Chromophoric nucleoside analogues, or "nucleodyes," derived from this compound are being developed as probes for nucleic acid studies. nih.gov These compounds can act as sensitive reporters of their microenvironment and serve as effective Förster Resonance Energy Transfer (FRET) pairs with other fluorescent nucleosides, opening new possibilities for studying nucleic acid structure and dynamics. nih.gov

Challenges and Opportunities in Developing Novel Synthetic Methodologies

While this compound is a versatile precursor, traditional synthetic routes for its derivatives can present challenges. These include low reaction yields, the necessity for harsh conditions, and the generation of byproducts. google.com For example, some condensation reactions require nearly anhydrous conditions, where the introduction of even small amounts of water can lead to side reactions and reduce the purity of the final product. google.com

However, these challenges create significant opportunities for innovation in synthetic methodology. Modern techniques are being increasingly applied to overcome the limitations of classical methods.

Key Opportunities:

Microwave-Assisted Synthesis : This technique has gained popularity for its ability to drastically reduce reaction times, often from hours to minutes, while improving yields and product purity. sci-hub.st It offers a more energy-efficient and cleaner route to various this compound derivatives. sci-hub.st

Solvent-Free and Green Chemistry Approaches : Reactions conducted under solvent-free conditions, sometimes assisted by microwave irradiation, represent a highly efficient and environmentally friendly strategy for synthesizing complex molecules like spiro pyridodipyrimidines from this compound. researchgate.net The use of water or green solvents is also a growing trend. researchgate.net

Multicomponent Reactions (MCRs) : As mentioned, MCRs are a major area of opportunity, enabling the synthesis of complex fused uracils in a single step with high atom-economy. researchgate.netrsc.org This approach simplifies synthetic procedures and reduces waste.

Electrochemical Synthesis : Electrosynthesis is emerging as a powerful method that offers mild reaction conditions, reduced energy requirements, and fewer byproducts. researchgate.net It has been successfully used for the multicomponent transformation of this compound derivatives. researchgate.net

Use of Protecting Groups : The development of convenient procedures using protecting groups, such as the N⁶-[(dimethylamino)methylene] group, allows for smooth and selective substitution at specific positions (e.g., N-3) on the uracil ring, even with sensitive reagents. thieme-connect.de

The table below summarizes some of the modern synthetic strategies being developed.

MethodologyKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction time, increased yields, cleaner productsSynthesis of disubstituted pyrrolo[2,3-d]pyridinediones sci-hub.st
Solvent-Free ReactionsEnvironmentally friendly, high efficiencyPreparation of spiro pyridodipyrimidines researchgate.net
Multicomponent Reactions (MCRs)High atom economy, procedural simplicity, molecular diversitySynthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives researchgate.net
Electrochemical SynthesisMild conditions, reduced byproducts, high atom economyElectrocatalytic synthesis of fused pyridine (B92270) derivatives researchgate.net
Protecting Group StrategySelective functionalization of the uracil ringSynthesis of N-3-substituted this compound derivatives thieme-connect.de

Integration of Advanced Computational Predictions with Experimental Validation

The synergy between computational chemistry and experimental work is accelerating progress in this compound research. In silico methods are increasingly used to predict molecular properties and guide the design of new compounds, saving significant time and resources in the laboratory.

Density Functional Theory (DFT) calculations are widely employed to predict electronic structures, reactivity patterns, and spectroscopic data (FT-IR, Raman). researchgate.net These theoretical predictions are then compared with experimental spectra for structural validation. researchgate.net Furthermore, computational models can elucidate reaction mechanisms and predict the thermodynamic stability of different isomers, as seen in studies of azo-uracil compounds where the azo-amine form was predicted to be more stable. bohrium.com

Molecular docking has become an indispensable tool for predicting the binding affinity and interaction modes of this compound derivatives with biological targets. These predictions are crucial for rational drug design. For example, docking studies have successfully predicted the interaction of novel derivatives with targets such as:

SARS-CoV-2 RNA-dependent-RNA-polymerase (RdRp) and Spike Glycoprotein : Spiro-oxindole derivatives of this compound were designed and docked into these viral proteins, with subsequent in-vitro assays confirming potent inhibitory activity. mdpi.com

Topoisomerase I : Pyran-based uracils were shown through docking to interact with this enzyme, which was consistent with their observed anticancer activity. tandfonline.com

Dipeptidyl Peptidase-IV (DPP-4) : Molecular docking suggested that the this compound molecule itself could be a potential inhibitor of this enzyme, which is relevant for the treatment of type 2 diabetes. researchgate.net

This integrated approach, where computational screening and mechanistic insights guide targeted synthesis and biological testing, represents a powerful paradigm for future research.

Computational MethodApplicationTarget/System StudiedExperimental ValidationReference
Molecular DockingPredicting binding mode and inhibitory activitySARS-CoV-2 RdRp and Spike GlycoproteinPlaque reduction and enzyme inhibition assays mdpi.com
Molecular DockingIdentifying potential enzyme inhibitorsTopoisomerase ICytotoxicity assays (MTT) against cancer cell lines tandfonline.com
Density Functional Theory (DFT)Predicting electronic structure and reactivity6-(2-Aminoethyl)amino-5-chlorouracilSpectroscopic characterization (NMR, IR)
DFT and Molecular DockingAnalyzing NLO activity and predicting enzyme inhibitionThis compoundSpectroscopic analysis and potential for drug development researchgate.net
DFT CalculationsPredicting crystal packing and hydrogen bondingUracil and 6-AzauracilComparison with known crystal structures acs.org

Prospective Areas for Applied Research in Chemical Biology and Materials Science

The unique chemical properties of this compound make it a valuable platform for developing new applications in both chemical biology and materials science.

In Chemical Biology: The primary focus remains the development of novel therapeutic agents. The this compound scaffold is a key component in synthesizing fused heterocyclic systems with potential as anticancer, antiviral, and antimicrobial agents. smolecule.comekb.eg Future work will likely concentrate on:

Target-Specific Inhibitors : Moving beyond general cytotoxicity, research is aimed at designing derivatives that inhibit specific enzymes implicated in disease. A notable example is the development of compounds that inhibit cathepsin B, an enzyme linked to the metastatic potential of prostate cancer. scirp.org Other targets include thymidine (B127349) phosphorylase and dihydropyrimidine (B8664642) dehydrogenase. researchgate.netdergipark.org.tr

Biological Probes : As discussed, derivatives of this compound are promising candidates for creating probes to study biological processes. This includes the development of colorimetric sensors for detecting metal ions and chromophoric nucleosides for investigating nucleic acid interactions. smolecule.comnih.gov

In Materials Science: The application of this compound in materials science is a less explored but highly promising field. Its ability to form stable, ordered structures through hydrogen bonding and coordination makes it suitable for creating novel functional materials.

Organic Electronics : this compound has been studied for its potential in developing organic semiconductors and photovoltaic devices. guidechem.com Its planar structure and potential for π-π stacking are advantageous for charge transport.

Coordination Polymers and MOFs : The compound can act as a ligand, coordinating with metal ions through its ring nitrogen atoms to form two-dimensional coordination polymers and other metal-organic frameworks. dergipark.org.tr These materials can exhibit interesting magnetic and optical properties. researchgate.net

Chemosensors : Functionalized derivatives have been used to create materials for the selective detection of heavy metal ions. For instance, a 5-nitroso-6-amino-uracil functionalized reduced graphene oxide composite showed high selectivity and sensitivity for chromium (VI) ions in aqueous solutions. researchgate.net

The continued exploration of this compound and its derivatives is poised to yield significant advancements, from new medicines that address critical health challenges to innovative materials with tailored electronic and sensory functions.

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for incorporating 6-aminouracil into heterocyclic compounds?

  • This compound serves as a versatile building block for synthesizing fused heterocycles via amino or imino bridges at the C-6 position. Common methods include:

  • Coupling reactions with 4-chloro-2-thioxo-dihydropyrimidines under basic conditions (e.g., DMF/piperidine reflux), yielding pyrimidine-fused derivatives (e.g., compounds 3a-c) .
  • Chloroacetylation using ClCH₂COCl/K₂CO₃ to enhance anticancer activity (e.g., compound 4f with IC₅₀ = 21.21 µM) .
  • Multicomponent reactions (MCRs) with aldehydes and malononitrile, facilitated by nanocrystalline MgO catalysts, to form pyrido[2,3-d]pyrimidines .

Q. Which analytical techniques are recommended for quantifying this compound and its derivatives?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its sensitivity (LOD: 0.2 µmol/L for this compound) and ability to resolve metabolites like triuret .
  • ¹H NMR confirms structural integrity by identifying exchangeable protons (e.g., δ 6.14–6.20 ppm for NH groups in compounds 3a-c) .

Advanced Research Questions

Q. How can researchers optimize the anticancer activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) studies reveal that:

  • Pyrimidine-2-thione substituents (e.g., compounds 3a, 3c) improve activity (IC₅₀: 43.95–79.20 µM vs. 362 µM for unmodified this compound) .
  • Electron-withdrawing groups (e.g., chloroacetyl in 4f) enhance cytotoxicity by stabilizing interactions with cathepsin B .
    • Dose-response assays using prostate cancer PC3 cell lines are critical for validating IC₅₀ values against controls like doxorubicin .

Q. How should researchers address contradictions in biological activity data across derivatives?

  • Comparative biochemical screening (e.g., cathepsin B inhibition assays) can clarify mechanisms when IC₅₀ values conflict .
  • Statistical rigor : Report variability metrics (e.g., % error ranges: 0.7–13.8% for this compound ) and use multivariate analysis to account for substituent effects .

Q. What advanced MCR strategies improve atom economy in this compound-based synthesis?

  • One-pot MCRs under solvent-free conditions, such as reactions with arylidenemalononitriles catalyzed by HAp-encapsulated-γ-Fe₂O₃ nanoparticles, reduce steps and waste .
  • Green chemistry approaches : Nanocrystalline MgO catalysts enable room-temperature synthesis of pyrido-pyrimidines with >90% yield .

Q. How can synthetic pathways be validated for novel this compound derivatives?

  • Step-by-step mechanistic analysis : Use intermediates from Schemes 1–4 (e.g., malononitrile fusion or o-phenylenediamine cyclization) to track regioselectivity .
  • High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve ambiguities in fused ring systems .

Q. What are the challenges in detecting this compound metabolites in biological systems?

  • Matrix interference in urine samples requires solid-phase extraction (SPE) prior to LC-MS/MS .
  • Isotopic labeling (e.g., ¹⁵N-6-aminouracil) helps distinguish endogenous vs. exogenous sources in metabolic studies .

Q. How can multi-omics data be integrated to study this compound’s biological roles?

  • Transcriptomics : Identify gene expression changes (e.g., apoptosis markers) in PC3 cells treated with active derivatives .
  • Metabolomics : Map this compound’s interaction with nitric oxide pathways using stable isotope-resolved LC-MS .

Methodological Notes

  • Experimental Design : Prioritize FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
  • Data Interpretation : Apply the "principal contradiction" framework to prioritize key variables (e.g., substituent effects over solvent choice) in SAR studies .
  • Ethical Compliance : Adhere to protocols for handling cytotoxic compounds (e.g., PC3 cell line safety guidelines ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.